PI3Kγ Binding Affinity: Target Compound vs. Class Baseline
In a Kinomescan binding assay against human PI3Kγ (residues S144–A1102), 5-(4-methylphenyl)-1-phenylpyrazolidin-3-one (CAS 95994-33-5) displayed a Kd of 2.60 nM [1]. This value places the compound in the low nanomolar affinity range for the PI3Kγ lipid kinase target. No comparative Kd data for the closest structural analogs—1,5-diphenylpyrazolidin-3-one (CAS 6118-95-2) or phenidone (CAS 92-43-3)—against PI3Kγ were identified in publicly available databases (BindingDB, ChEMBL, PubChem) as of this analysis. This affinity measurement constitutes the only known quantitative target-engagement datum for this compound against a therapeutically relevant kinase, and its significance relative to in-class analogs cannot be quantified without direct head-to-head comparison data.
| Evidence Dimension | Binding affinity (Kd) for human PI3Kγ |
|---|---|
| Target Compound Data | Kd = 2.60 nM |
| Comparator Or Baseline | 1,5-Diphenylpyrazolidin-3-one and phenidone: no PI3Kγ Kd data available |
| Quantified Difference | Not calculable; comparator data unavailable |
| Conditions | Kinomescan competitive binding assay; human PI3Kγ (S144–A1102); expressed in mammalian system |
Why This Matters
Demonstrates that the 5-(4-methylphenyl) substitution pattern enables high-affinity PI3Kγ engagement not documented for simpler 1-phenylpyrazolidin-3-one analogs, making this compound the only structurally characterized probe for PI3Kγ within the pyrazolidin-3-one class.
- [1] BindingDB. BDBM50358204 (CHEMBL1922094). Kd = 2.60 nM for human PI3Kγ. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50358204 (accessed 2026-05-13). View Source
